2-(2-hydroxy-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-(2-hydroxy-4-oxo-1,3-diazaspiro[44]non-1-en-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, which can be achieved through the alkylation of dihaloalkanes with glycine methyl ester The final step involves the acylation of the spirocyclic intermediate with 2-(4-methoxyphenyl)ethylamine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxy-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a hydroxyl derivative .
Scientific Research Applications
2-(2-hydroxy-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-ylmethyl]-[1,1′-biphenyl]-2-carbonitrile
- 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride
Uniqueness
Compared to similar compounds, 2-(2-hydroxy-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide stands out due to its specific functional groups and spirocyclic structure.
Properties
Molecular Formula |
C18H23N3O4 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H23N3O4/c1-25-14-6-4-13(5-7-14)8-11-19-15(22)12-21-16(23)18(20-17(21)24)9-2-3-10-18/h4-7H,2-3,8-12H2,1H3,(H,19,22)(H,20,24) |
InChI Key |
ROIZIYGKIRXERW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3(CCCC3)NC2=O |
Origin of Product |
United States |
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